![molecular formula C12H7ClN2O B14507134 4-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-92-6](/img/structure/B14507134.png)
4-Chlorooxepino[2,3-B]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound that features a unique structure combining a quinoxaline core with an oxepine ring and a chlorine substituent. This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities. The presence of the chlorine atom and the oxepine ring in its structure potentially enhances its reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitrobenzaldehyde with o-phenylenediamine, followed by cyclization and dehydrogenation steps. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the final product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions
4-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino-substituted quinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
4-Chlorooxepino[2,3-B]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a kinase inhibitor.
Industry: Utilized in the development of optoelectronic materials and corrosion inhibitors
作用机制
The mechanism of action of 4-Chlorooxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with a simpler structure.
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity.
Benzimidazo[2’,1’2,3]thiazolo[4,5-b]quinoxaline: Exhibits antifungal properties
Uniqueness
4-Chlorooxepino[2,3-B]quinoxaline is unique due to the presence of the oxepine ring and the chlorine substituent, which enhance its reactivity and biological activity compared to other quinoxaline derivatives.
属性
CAS 编号 |
62911-92-6 |
|---|---|
分子式 |
C12H7ClN2O |
分子量 |
230.65 g/mol |
IUPAC 名称 |
4-chlorooxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-5-6-16-12-11(7-8)14-9-3-1-2-4-10(9)15-12/h1-7H |
InChI 键 |
DVAVXAMFIBPQNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=COC3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


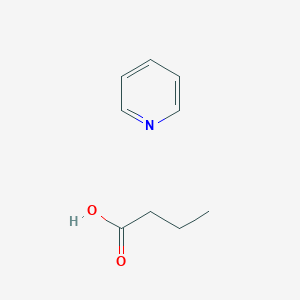
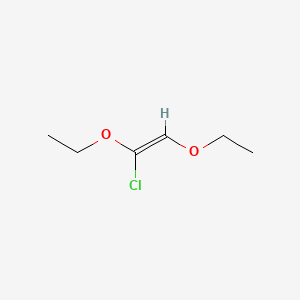
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
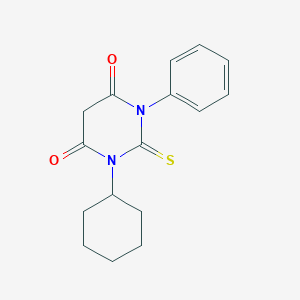


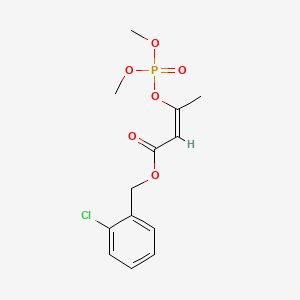


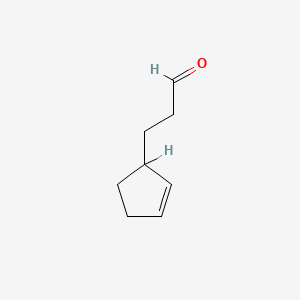
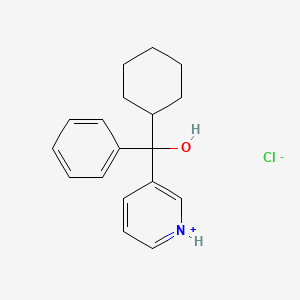

![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
